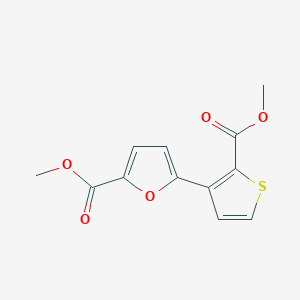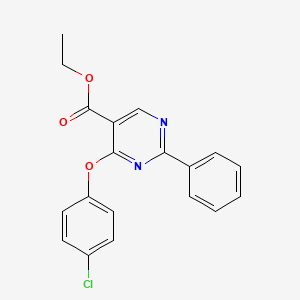
Ethyl 4-(cyclohexylamino)-2-phenyl-5-pyrimidinecarboxylate
Übersicht
Beschreibung
Ethyl 4-(cyclohexylamino)-2-phenyl-5-pyrimidinecarboxylate, commonly known as ECPC, is an organic compound that has been used in scientific research for a variety of applications. It is a cyclic amine derivative of pyrimidinecarboxylic acid, and is a white crystalline solid that has a melting point of 160°C. ECPC has been used in a range of scientific research applications, including as a substrate for enzymes, as a ligand for receptor binding, and as a catalyst for reactions. The compound has been studied extensively in the laboratory, and its biochemical and physiological effects have been explored in detail.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Ethyl 4-(cyclohexylamino)-2-phenyl-5-pyrimidinecarboxylate serves as a crucial intermediate in the synthesis of a wide range of heterocyclic compounds. For instance, research has demonstrated the condensation of certain pyrimidine derivatives with phenyl or cyclohexyl isocyanates to produce new derivatives, highlighting the compound's versatility in creating structurally diverse molecules with potential pharmacological activities (Śladowska, Bartoszko-Malik, & Zawisza, 1990). Additionally, the cyclization of related pyrimidinecarboxylate derivatives under base catalysis has yielded novel ring systems, showcasing the compound's utility in exploring new chemical spaces for drug discovery (Schwan & Miles, 1982).
Potential Biological Activities
Recent studies have explored the antioxidant and radioprotective activities of novel pyrimidine derivatives. For instance, a specific pyrimidine derivative was synthesized and shown to exhibit in vitro antioxidant activity as well as in vivo radioprotection in a Drosophila melanogaster model, suggesting the compound's potential in mitigating oxidative stress induced by ionizing radiation (Mohan et al., 2014). This finding is crucial for developing therapeutic agents aimed at reducing radiation-induced damage in biological systems.
Antiviral and Antimicrobial Applications
The exploration of pyrimidine derivatives for antiviral and antimicrobial applications has also been a significant focus of recent research. Some studies have identified pyrimidinecarboxylate derivatives that exhibit antiviral activities, particularly against retroviruses, indicating their potential use in treating viral infections (Hocková et al., 2003). Moreover, the synthesis of novel pyrimidine-5-carboxylate derivatives has been pursued, with some compounds showing promising antibacterial, antifungal, and anti-inflammatory activities, further underscoring the therapeutic potential of such derivatives in addressing a range of microbial infections and inflammatory conditions (A.S.Dongarwar et al., 2011).
Wirkmechanismus
Target of Action
Related compounds such as cyclohexylamine derivatives have been shown to interact with various targets, including enzymes like cathepsin k . The role of these targets can vary widely, from metabolic processes to signal transduction pathways.
Biochemical Pathways
For instance, certain cyclohexylamine derivatives have been implicated in the modulation of enzymatic activity and signal transduction pathways .
Eigenschaften
IUPAC Name |
ethyl 4-(cyclohexylamino)-2-phenylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-2-24-19(23)16-13-20-17(14-9-5-3-6-10-14)22-18(16)21-15-11-7-4-8-12-15/h3,5-6,9-10,13,15H,2,4,7-8,11-12H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNDXGBSDRIJTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NC2CCCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901191348 | |
| Record name | Ethyl 4-(cyclohexylamino)-2-phenyl-5-pyrimidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901191348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(cyclohexylamino)-2-phenyl-5-pyrimidinecarboxylate | |
CAS RN |
477854-66-3 | |
| Record name | Ethyl 4-(cyclohexylamino)-2-phenyl-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477854-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(cyclohexylamino)-2-phenyl-5-pyrimidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901191348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{3-[(3-chlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B3139644.png)
![5-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B3139665.png)
![N-ethyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B3139667.png)



![Methyl 1-[5-(3-bromothiophen-2-yl)-3-methoxycarbonyl-1H-pyrrol-2-yl]piperidine-4-carboxylate](/img/structure/B3139682.png)




